

Application Notes and Protocols for High-Purity 4-Methoxyestradiol (4-ME2)

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Compound of Interest

Compound Name: 4-Methoxyestradiol

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This document provides a comprehensive guide to sourcing high-purity **4-Methoxyestradiol** (4-ME2), including an overview of its biological significance, detailed protocols for its use in key experiments, and guidelines for handling and quality control.

Introduction to 4-Methoxyestradiol (4-ME2)

4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring metabolite of the primary estrogen, 17 β -estradiol.[1][2] It is formed when the catechol estrogen intermediate, 4-hydroxyestradiol (4-OHE2), is methylated by the enzyme Catechol-O-methyltransferase (COMT).[3][4] Unlike its parent compound, 4-ME2 has a very low affinity for classical estrogen receptors, and its biological effects are considered to be mediated through receptor-independent pathways.[3][5]

Research has highlighted 4-ME2 for its potent antiangiogenic and antiproliferative properties, making it a compound of significant interest in cancer research.[3][6] It has been shown to inhibit the formation of new blood vessels and the rapid multiplication of cells, key processes in tumor growth and metastasis.[3][7] Its mechanism involves inducing oxidative DNA damage and elevating reactive oxygen species (ROS) in cancer cells.[8][9] This unique pharmacological profile distinguishes it from other estrogen metabolites and positions it as a promising candidate for therapeutic development, particularly for hormone-dependent cancers like breast and lung cancer.[3][6]

Commercial Sources for High-Purity 4-Methoxyestradiol

Acquiring high-purity 4-ME2 is critical for obtaining reliable and reproducible experimental results. The following table summarizes key information from several commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) to verify purity and other quality control parameters.

Supplier	CAS Number	Available Quantities	Price (USD, Approx.)	Purity	Storage
MedChemExpress	26788-23-8	1 mg	\$468	>99% (Typical)	2-8°C (Recommended)
Biosynth	26788-23-8	1 mg, 2 mg	\$420 - \$600	Not specified	2-8°C
Sigma-Aldrich	26788-23-8	Varies	Varies	Not specified	2-8°C
Pharmaceuticals	26788-23-8	Custom	Inquiry	Pharmaceutical Standard	2-8°C
Nordic Biosite	26788-23-8	1 mg	Inquiry	Not specified	Shipped at RT

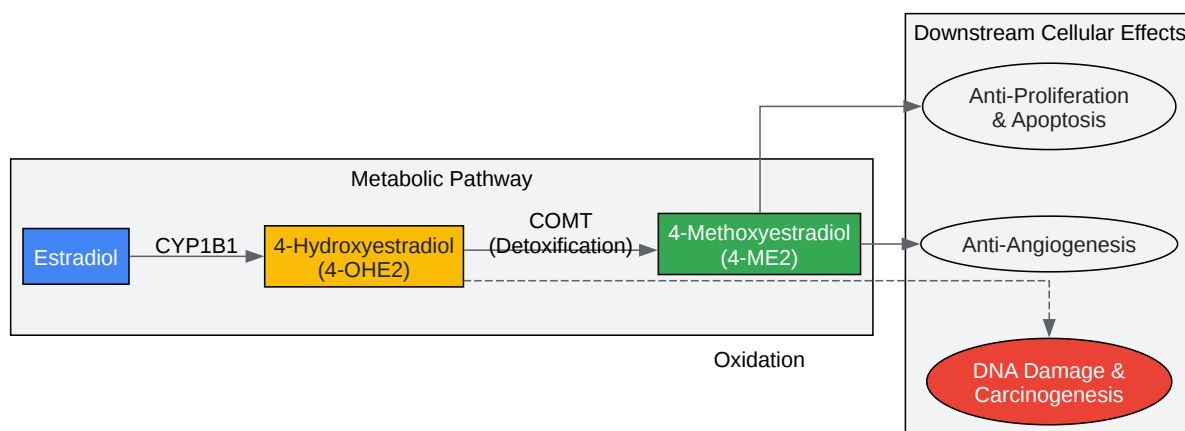
Note: Prices and availability are subject to change. Purity should be confirmed with the supplier's Certificate of Analysis for the specific lot.

Application Notes

Mechanism of Action and Metabolic Pathway

4-ME2's biological activity is intrinsically linked to its metabolic origin. Estradiol is first hydroxylated by cytochrome P450 enzymes (primarily CYP1B1) to form 4-hydroxyestradiol (4-OHE2).^[4] This intermediate is highly reactive and can be oxidized to form quinones that damage DNA, a process implicated in carcinogenesis.^{[4][6]} The COMT enzyme provides a crucial detoxification pathway by methylating 4-OHE2 to the more stable and relatively inert 4-ME2.^[4] The balance between the formation of genotoxic 4-OHE2 and its detoxification to 4-

ME2 is a critical factor in hormone-related cancer risk.[6] Once formed, 4-ME2 exerts antiproliferative and apoptotic effects on cancer cells.[1]



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Metabolic pathway and primary biological activities of 4-ME2.

Guidelines for Handling and Storage

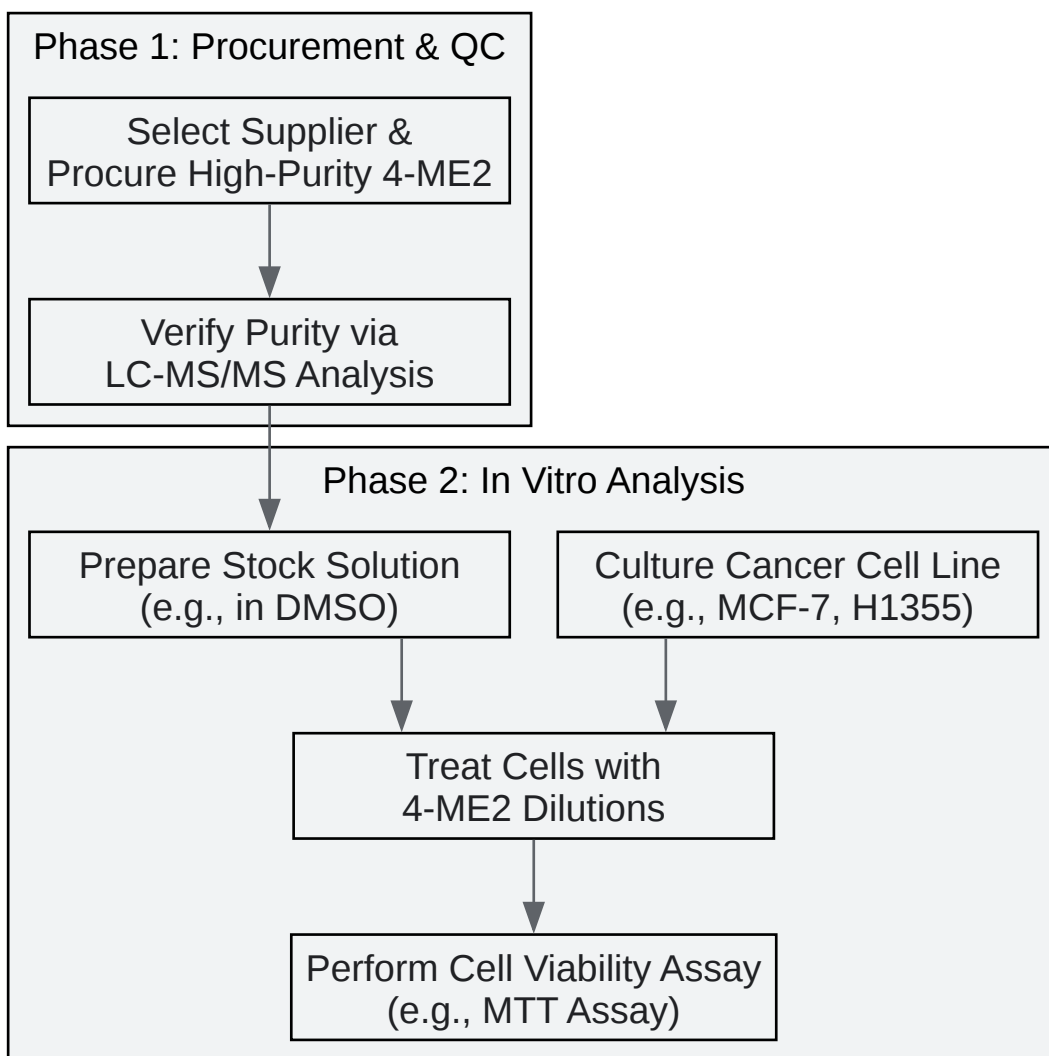
Proper handling and storage are essential to maintain the integrity and stability of high-purity 4-ME2.

- **Storage:** Upon receipt, 4-ME2 should be stored at 2-8°C in a tightly sealed container, protected from light.[10][11] For long-term storage, consult the manufacturer's Certificate of Analysis, as some protocols may recommend storage at -20°C.
- **Reconstitution:** For creating stock solutions, use an appropriate solvent such as DMSO or ethanol. Due to its low water solubility, preparing highly concentrated aqueous solutions is not recommended.[12] Once in solution, it is advisable to aliquot the stock and store it at -20°C or -80°C to minimize freeze-thaw cycles.

- **Safety:** Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving 4-ME2.



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General experimental workflow from procurement to in vitro analysis.

Quality Control Protocol: Purity Verification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying 4-ME2 and ensuring its separation from structural isomers like 2-methoxyestradiol.[\[13\]](#)

Objective: To confirm the identity and purity of a commercial batch of 4-ME2.

Materials:

- 4-ME2 sample
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reverse-phase HPLC column
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Reference standards for 4-ME2 and potential isomers (if available)

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve the 4-ME2 sample in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for creating a calibration curve.
- **Chromatographic Separation:**
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject a small volume (e.g., 5-10 µL) of the prepared sample.
 - Run a gradient elution program to separate 4-ME2 from any impurities or isomers. The precise gradient will depend on the column and system but should be optimized to achieve baseline separation of relevant peaks.
- **Mass Spectrometry Detection:**

- Operate the mass spectrometer in positive or negative ESI mode.
- Use Multiple Reaction Monitoring (MRM) for high specificity. Monitor for the specific precursor-to-product ion transition for 4-ME2.
- Example transition (consult literature for specific instrument tuning): Monitor the parent mass of 4-ME2 (m/z 302.4) and its characteristic fragment ions.
- Data Analysis:
 - Confirm the identity of 4-ME2 by matching its retention time and mass transition with a known reference standard.
 - Calculate the purity of the sample by integrating the peak area of 4-ME2 and expressing it as a percentage of the total integrated peak area of all detected compounds.

In Vitro Protocol: Cell Proliferation (MTT) Assay

This protocol assesses the antiproliferative effects of 4-ME2 on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-ME2 in a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

- MCF-7 cells (or other relevant cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 4-ME2 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader (570 nm)

Methodology:

- Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the 4-ME2 stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 1 pM to 10 μ M).^[14] Include a vehicle control (medium with the highest concentration of DMSO used).
 - Remove the medium from the cells and replace it with 100 μ L of the medium containing the 4-ME2 dilutions or vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of viability against the log of the 4-ME2 concentration and use non-linear regression to calculate the IC₅₀ value.

In Vivo Protocol: Matrigel Plug Angiogenesis Assay

This protocol evaluates the antiangiogenic activity of 4-ME2 in a mouse model.[\[15\]](#)

Objective: To assess the ability of 4-ME2 to inhibit the formation of new blood vessels in vivo.

Materials:

- C57BL/6J mice (or other appropriate strain)
- Matrigel (growth factor-reduced)
- Basic fibroblast growth factor (bFGF) and/or Vascular endothelial growth factor (VEGF)
- 4-ME2 formulated for injection (e.g., in a solution with cyclodextrin or other vehicle)
- Anesthesia
- Surgical tools
- Hemoglobin assay kit (e.g., Drabkin's reagent)

Methodology:

- Preparation: Thaw Matrigel on ice. Mix with an angiogenic factor like bFGF (e.g., 500 ng/mL) and the desired concentration of 4-ME2 or vehicle control. Keep the mixture on ice to prevent premature polymerization.
- Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the liquid Matrigel mixture into the ventral midline of the mouse. The Matrigel will form a solid plug as it warms to body temperature.
- Treatment: Administer 4-ME2 (e.g., 10-50 mg/kg) or vehicle control to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 7-14 days).[\[15\]](#)
- Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.
- Quantification of Angiogenesis:

- Photograph the plugs for visual assessment of vascularization.
- Homogenize the plugs in water.
- Quantify the amount of blood within the plugs by measuring the hemoglobin content using a colorimetric assay (e.g., Drabkin's method).
- Data Analysis: Compare the hemoglobin content in the plugs from 4-ME2-treated mice to that of the vehicle-treated control group. A significant reduction in hemoglobin indicates inhibition of angiogenesis.

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